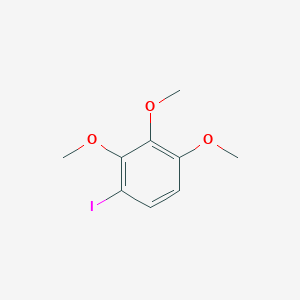

1-Iodo-2,3,4-trimethoxybenzene

Descripción general

Descripción

El clorhidrato de etorfina es un opioide semisintético conocido por su extrema potencia, aproximadamente 1.000 a 3.000 veces la de la morfina . Se sintetizó por primera vez en 1960 a partir de la oripavina, un compuesto que se encuentra en ciertas plantas de amapola . El clorhidrato de etorfina se utiliza principalmente en medicina veterinaria para inmovilizar animales grandes como elefantes y rinocerontes .

Métodos De Preparación

El clorhidrato de etorfina se sintetiza a partir de la tebaína, un alcaloide que se encuentra en la amapola del opio . La síntesis implica varios pasos, incluida la conversión de la tebaína a oripavina, seguida de modificaciones químicas adicionales para producir etorfina . La producción industrial de clorhidrato de etorfina requiere controles estrictos debido a su alta potencia y potencial de abuso .

Análisis De Reacciones Químicas

El clorhidrato de etorfina experimenta varias reacciones químicas, que incluyen:

Oxidación: Esta reacción puede modificar los grupos funcionales en la molécula de etorfina, alterando potencialmente sus propiedades farmacológicas.

Reducción: Las reacciones de reducción se pueden utilizar para modificar los dobles enlaces en la estructura de la etorfina.

Los reactivos comunes utilizados en estas reacciones incluyen fuertes agentes oxidantes, agentes reductores y varios catalizadores. Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados .

Aplicaciones Científicas De Investigación

El clorhidrato de etorfina tiene varias aplicaciones de investigación científica:

Química: Se utiliza como compuesto de referencia en el estudio de la unión y la actividad de los receptores opioides.

Biología: Los investigadores utilizan el clorhidrato de etorfina para estudiar los efectos de los opioides en varios sistemas biológicos.

Industria: El compuesto se utiliza en el desarrollo de nuevos analgésicos y otros productos farmacéuticos.

Mecanismo De Acción

El clorhidrato de etorfina ejerce sus efectos al unirse a los receptores opioides en el sistema nervioso central. Es un agonista en los receptores opioides mu, delta y kappa, que están involucrados en la modulación del dolor y otros procesos fisiológicos . La unión del clorhidrato de etorfina a estos receptores produce potentes efectos analgésicos, así como sedación e inmovilización .

Comparación Con Compuestos Similares

El clorhidrato de etorfina es único debido a su extrema potencia en comparación con otros opioides. Compuestos similares incluyen:

Morfina: Un opioide natural con una potencia significativamente menor.

Fentanilo: Un opioide sintético con alta potencia, pero aún menos potente que el clorhidrato de etorfina.

Carfentanilo: Otro opioide sintético altamente potente, utilizado de manera similar en medicina veterinaria.

El clorhidrato de etorfina destaca por su rápida aparición de acción y la capacidad de revertir sus efectos rápidamente con un antagonista como la diprenorfina .

Actividad Biológica

1-Iodo-2,3,4-trimethoxybenzene, a halogenated derivative of trimethoxybenzene, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally related to combretastatin analogs, which are known for their antitumor properties. This article delves into the synthesis, biological activities, and therapeutic potentials of this compound, supported by various studies and findings.

Synthesis

The synthesis of this compound typically involves halogenation reactions of trimethoxybenzene derivatives. The compound can be synthesized through electrophilic aromatic substitution methods or via coupling reactions with arylboronic acids in the presence of catalysts like palladium .

Biological Activity

The biological activity of this compound has been explored in several studies focusing on its anticancer properties and other pharmacological effects.

Anticancer Activity

-

Cell Line Studies :

- In vitro studies have shown that this compound exhibits significant antiproliferative activity against various cancer cell lines including MDA-MB 231 (breast cancer), HeLa (cervical cancer), A549 (lung cancer), and IMR-32 (neuroblastoma). The IC50 values for these cell lines ranged from approximately 8.39 µM to 23.94 µM .

- Comparatively, doxorubicin, a standard chemotherapy drug, demonstrated lower IC50 values (0.89 µM for MDA-MB 231 and 1.68 µM for HeLa), indicating that while this compound is less potent than doxorubicin, it still possesses noteworthy cytotoxicity against cancer cells .

- Mechanism of Action :

Other Biological Activities

-

Antitubulin Activity :

- Research indicates that modifications in the structure of trimethoxybenzene derivatives can significantly affect their antitubulin activity. For instance, compounds derived from this compound were tested against bovine brain tubulin and exhibited varying levels of activity depending on their substituents .

-

Leishmanicidal Activity :

- Some studies have also investigated the leishmanicidal properties of related compounds derived from iodo-trimethoxybenzenes against Leishmania braziliensis. While specific data on this compound was limited, related compounds showed promising results with IC50 values significantly lower than that of amphotericin B .

Comparative Biological Activity Table

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | MDA-MB 231 | 9.85–23.94 | |

| This compound | HeLa | 8.39–11.70 | |

| Doxorubicin | MDA-MB 231 | 0.89 | |

| Doxorubicin | HeLa | 1.68 | |

| Amphotericin B | Leishmania | 22 |

Case Studies

Several case studies highlight the potential applications of iodo-substituted trimethoxybenzenes in cancer therapy:

- Study on Antitumor Efficacy : A study evaluated the efficacy of various combretastatin analogs in inhibiting tumor growth in xenograft models. Results indicated that compounds similar to this compound showed reduced tumor sizes compared to controls .

- Mechanistic Insights : Another investigation focused on the interaction between these compounds and tubulin proteins using molecular docking studies. The binding affinities were comparable to known inhibitors like combretastatin A-4 .

Propiedades

IUPAC Name |

1-iodo-2,3,4-trimethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11IO3/c1-11-7-5-4-6(10)8(12-2)9(7)13-3/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJVXXRZXCIPZDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)I)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11IO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20948096 | |

| Record name | 1-Iodo-2,3,4-trimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20948096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25245-37-8 | |

| Record name | 1-Iodo-2,3,4-trimethoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25245-37-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC84517 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84517 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Iodo-2,3,4-trimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20948096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.